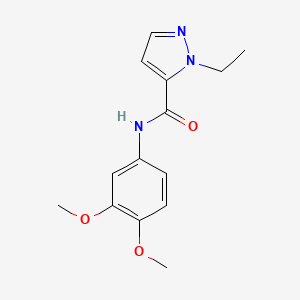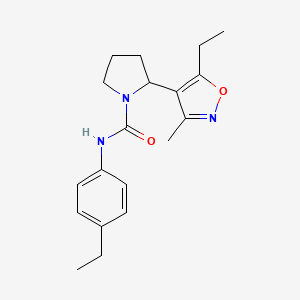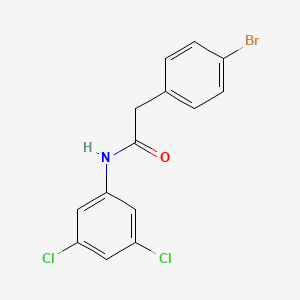
1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use as a research tool in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act through the generation of reactive oxygen species and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which allows for the development of new research tools and techniques. However, limitations include the potential for toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Future research on 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on its potential applications in the development of new cancer treatments, as well as its use as a research tool in various fields such as biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromobenzaldehyde and 3-nitrobenzylidenemalononitrile in the presence of ammonium acetate and ethanol. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
Applications De Recherche Scientifique
1-(4-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent.
Propriétés
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-11-4-6-12(7-5-11)20-16(23)14(15(22)19-17(20)24)9-10-2-1-3-13(8-10)21(25)26/h1-9H,(H,19,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFSSZHQRKROBO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)
![ethyl 5-(aminocarbonyl)-2-[(4-isobutoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6078952.png)

![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)

![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)